2-amino-2-(4-methylphenyl)butanoic Acid
Description
Overview of Non-Proteinogenic Amino Acids in Synthetic Chemistry
Non-proteinogenic amino acids are those that are not naturally encoded in the genetic code of organisms for the assembly of proteins. wikipedia.org While over 140 non-proteinogenic amino acids can be found in nature, thousands more have been synthesized in the laboratory. wikipedia.org These "unnatural" amino acids are of immense interest in synthetic chemistry for several reasons. Their incorporation into peptides can lead to molecules with enhanced stability against enzymatic degradation, as native proteases may not recognize the modified structures. cpcscientific.com This increased stability is a highly desirable trait in the development of peptide-based therapeutics. nih.gov
Furthermore, non-proteinogenic amino acids serve as versatile building blocks for creating diverse molecular scaffolds and combinatorial libraries, which are instrumental in the discovery of new drug candidates. cpcscientific.comnih.gov They can introduce conformational constraints into a peptide chain, forcing it to adopt a specific three-dimensional shape that can be crucial for its biological activity. cpcscientific.com The synthesis of these amino acids can be achieved through various chemical routes, including the modification of naturally occurring amino acids. wikipedia.orgmdpi.com
Importance of Chiral Quaternary Centers in Molecular Design
The α-carbon of a quaternary α-amino acid is a chiral quaternary center, a stereocenter bonded to four different non-hydrogen groups. The construction of such centers has been a long-standing challenge in organic synthesis. researchgate.netrsc.org The presence of a chiral quaternary center imparts significant steric hindrance, which can profoundly influence the conformation of a molecule. nih.gov In the context of peptides, this can lead to the stabilization of specific secondary structures, such as helices. chemrxiv.org
The development of methodologies to create these complex stereocenters with high enantioselectivity is a vibrant area of research. nih.govacs.org Success in this area opens up avenues for designing molecules with precisely controlled three-dimensional architectures, a key aspect of modern drug design and catalysis. rsc.orgdigitellinc.com The rigidity and metabolic stability conferred by quaternary centers make them attractive features in the design of bioactive peptides and peptidomimetics. nih.gov
Contextualization of 2-amino-2-(4-methylphenyl)butanoic Acid within Amino Acid Research
This compound is a specific example of a non-proteinogenic, quaternary α-amino acid. Its structure features a chiral quaternary center with an amino group, a carboxyl group, an ethyl group, and a 4-methylphenyl (p-tolyl) group attached to the α-carbon. While detailed research findings specifically on this compound are not extensively available in peer-reviewed literature, its structure places it firmly within the ongoing research into α,α-disubstituted amino acids.
The presence of the aromatic 4-methylphenyl group and the aliphatic ethyl group at the α-carbon suggests that its incorporation into a peptide chain would introduce significant conformational constraints. Research on similar quaternary α-arylated amino acids has shown that they can be incorporated into peptides and can influence their helical structures. nih.gov Therefore, this compound represents a valuable, albeit understudied, building block for the synthesis of novel peptides and other complex molecular architectures. Its study contributes to the broader understanding of how the steric and electronic properties of quaternary α-amino acids can be harnessed in molecular design.
Below is a table summarizing the general properties of the class of compounds to which this compound belongs.
| Property | Description |
| Classification | Non-proteinogenic, Quaternary α-Amino Acid |
| Key Structural Feature | Chiral quaternary α-carbon |
| Significance in Peptides | Enhances metabolic stability and introduces conformational constraints |
| Synthetic Challenge | Asymmetric synthesis of the chiral quaternary center |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(12,10(13)14)9-6-4-8(2)5-7-9/h4-7H,3,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFSVKNSGSJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 4 Methylphenyl Butanoic Acid and Its Derivatives
Enantioselective Approaches to Quaternary Carbon Centers
The creation of the chiral quaternary stereocenter in 2-amino-2-(4-methylphenyl)butanoic acid with high enantiopurity is a key objective. Several strategies have been developed to achieve this, broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and stereoselective alkylation methods.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This approach has been widely used in the synthesis of α,α-disubstituted amino acids.
One common strategy involves the use of chiral glycine (B1666218) enolate equivalents, where a chiral auxiliary is attached to a glycine moiety. The stereoselectivity of the alkylation is then controlled by the steric and electronic properties of the auxiliary. For instance, chiral oxazolidinones, popularized by Evans, can be used to direct the alkylation of an N-acylated glycine derivative. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. While specific data for the synthesis of this compound using this exact method is not prevalent in the literature, the general applicability is well-established for the synthesis of various α-alkyl-α-aryl amino acids.
Another notable class of chiral auxiliaries are those derived from amino alcohols, such as pseudoephedrine and pseudoephenamine. These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.govharvard.edu The diastereoselectivity of these reactions is often very high, allowing for the isolation of a single diastereomer which can then be cleaved to afford the enantiomerically enriched amino acid.
The use of axially chiral backbones, such as 1,1'-binaphthyl-2,2'-diol (BINOL), as part of the chiral auxiliary has also been explored. wikipedia.org Chiral glycine derivatives possessing a BINOL auxiliary can be alkylated with high diastereoselectivity. wikipedia.org
| Chiral Auxiliary Type | Electrophile 1 | Electrophile 2 | Diastereomeric Ratio (d.r.) | Reference |
| Pseudoephenamine | Methyl Iodide | Benzyl (B1604629) Bromide | ≥99:1 | nih.gov |
| Pseudoephenamine | Ethyl Iodide | Benzyl Bromide | 98:2 | nih.gov |
| BINOL-based | Various Alkyl Halides | - | 69% to 86% de | wikipedia.org |
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of α-amino acids. In this method, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, facilitates the reaction between an aqueous and an organic phase. This has been successfully applied to the alkylation of glycine Schiff base derivatives to produce α,α-disubstituted amino acids. The catalyst forms a chiral ion pair with the enolate, which then directs the approach of the electrophile.
Another catalytic approach involves the use of transition metal complexes with chiral ligands. For example, iridium-catalyzed asymmetric umpolung allylation of α-imino esters has been developed for the synthesis of α-quaternary amino acid derivatives bearing two vicinal stereocenters. rsc.org While not a direct synthesis of the target molecule, this method highlights the potential of transition metal catalysis in constructing complex amino acid structures with high enantio- and diastereoselectivity.
Recent advancements have also explored the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. For instance, the addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group, catalyzed by chiral N-heterocyclic carbene complexes of iridium, provides an enantioselective route to α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org
| Catalytic System | Substrate | Nucleophile/Electrophile | Enantiomeric Excess (ee) | Reference |
| Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Alkyl Halides | High | General literature |
| Ir/PTC Cooperative Catalysis | α-Imino Ester | Allylic Carbonate | High | rsc.org |
| Chiral NHC-Iridium Complex | N-thiophosphinoyl α-iminoester | Acetonitrile | High | rsc.org |
Stereoselective Alkylation Methods for α-Amino Acid Synthesis
The direct stereoselective alkylation of enolates derived from glycine or other amino acid precursors is a fundamental strategy for the synthesis of α-amino acids. To achieve stereoselectivity, a chiral element is required, which can be a chiral auxiliary, a chiral catalyst, or a chiral reagent.
The alkylation of chiral, non-racemic glycine enolate equivalents is a well-established method. These enolates can be generated from Schiff bases of glycine esters with chiral aldehydes or ketones, or from cyclic systems where the chirality is embedded in the ring structure. The pre-existing stereocenter(s) in the chiral template guide the incoming electrophile to one face of the enolate.
For the synthesis of this compound, this would involve the sequential alkylation of a chiral glycine enolate, first with an ethyl group and then with a 4-methylbenzyl group, or vice versa. The order of addition and the nature of the chiral directing group would be crucial in determining the final stereochemistry.
Classical and Modern Synthetic Routes to this compound Scaffolds
Beyond enantioselective strategies, several classical methods are effective for the construction of the basic skeleton of α,α-disubstituted amino acids, which can then be resolved into their constituent enantiomers if desired.
Introduction of the Amino and Carboxyl Functionalities
Two of the most historically significant methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are capable of producing α,α-disubstituted amino acids by starting with a ketone instead of an aldehyde. wikipedia.orgchemeurope.comwikipedia.orgnews-medical.net
The Strecker synthesis involves a three-component reaction between a ketone (in this case, 1-(4-methylphenyl)butan-1-one), ammonia (B1221849), and cyanide. wikipedia.orgchemeurope.com This initially forms an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. The traditional Strecker synthesis yields a racemic product. However, asymmetric variations have been developed using chiral amines or catalysts. wikipedia.orgnih.gov
The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone, ammonium carbonate, and a cyanide source (like potassium cyanide) to produce a hydantoin (B18101) intermediate. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgencyclopedia.pub This hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired α,α-disubstituted amino acid. Similar to the Strecker synthesis, the classical Bucherer-Bergs reaction produces a racemic mixture.
| Reaction | Starting Material | Key Reagents | Intermediate | Final Product |
| Strecker Synthesis | 1-(4-methylphenyl)butan-1-one | NH₃, HCN (or equivalents) | α-aminonitrile | Racemic this compound |
| Bucherer-Bergs Reaction | 1-(4-methylphenyl)butan-1-one | (NH₄)₂CO₃, KCN | Hydantoin | Racemic this compound |
Strategies for Incorporating the 4-Methylphenyl Moiety
The introduction of the 4-methylphenyl group is a critical step in the synthesis of the target molecule. One common strategy is to start with a commercially available compound that already contains this moiety. For instance, the synthesis could begin with toluene (B28343). A Friedel-Crafts acylation of toluene with succinic anhydride (B1165640) would yield 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org This keto-acid can then be further elaborated to introduce the second alkyl group (ethyl) and the amino functionality.
Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for forming carbon-carbon bonds and can be used to introduce the 4-methylphenyl group. nih.govchemrxiv.orgscispace.com For example, a substrate containing a suitable leaving group (e.g., a bromine or triflate) at the desired position could be coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst. While more commonly used for sp²-sp² coupling, developments in cross-coupling chemistry have expanded its scope to include the formation of sp²-sp³ bonds, which could be relevant in certain synthetic routes to the target amino acid.
Protecting Group Chemistry in Amino Acid Synthesis
In the multi-step synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups is paramount to ensure chemoselectivity. The amino and carboxylic acid functionalities of this α,α-disubstituted amino acid are nucleophilic and acidic, respectively, necessitating their temporary masking to prevent unwanted side reactions during subsequent chemical transformations.
For the protection of the α-amino group, urethane-type protecting groups are most commonly employed. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The removal of the Boc group is conveniently achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
The carboxylic acid moiety is most commonly protected as an ester. Methyl or ethyl esters are frequently used and can be introduced via Fischer esterification under acidic conditions with the corresponding alcohol. Saponification with a base, such as sodium hydroxide, is the standard method for their cleavage. For molecules sensitive to basic conditions, benzyl esters offer a valuable alternative as they can be cleaved by hydrogenolysis, often simultaneously with a Cbz group. The selection of an orthogonal protecting group strategy, where one group can be removed without affecting another, is a critical consideration in the design of a synthetic route for complex derivatives of this compound.
Optimized Reaction Conditions and Yield Enhancement Strategies
The efficient synthesis of this compound can be achieved through classical methods such as the Strecker synthesis or the Bucherer-Bergs reaction, with optimizations aimed at improving yields and scalability.
The Strecker synthesis , a one-pot reaction involving an aldehyde or ketone, ammonia, and cyanide, is a versatile method for preparing α-amino acids. For this compound, the starting ketone would be 1-(4-methylphenyl)propan-1-one. Optimization of this reaction often involves careful control of reactant concentrations, temperature, and pH to maximize the formation of the intermediate α-aminonitrile and its subsequent hydrolysis to the desired amino acid. The use of ammonium chloride as the ammonia source and sodium or potassium cyanide as the cyanide source is common. The hydrolysis step is typically carried out under strongly acidic or basic conditions.
The Bucherer-Bergs reaction provides an alternative route, reacting the same ketone with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid. researchgate.net This method can be advantageous for sterically hindered ketones. researchgate.net Yield enhancement strategies for the Bucherer-Bergs reaction include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. uni-kiel.de The use of phase-transfer catalysts can also enhance the reaction rate and efficiency, particularly in biphasic reaction media. nih.gov
For the enantioselective synthesis of derivatives, asymmetric phase-transfer catalysis has emerged as a powerful technique. This method typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions using a chiral phase-transfer catalyst, such as those derived from Cinchona alkaloids. The catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent in an enantioselective manner. Optimization of this process involves screening various catalysts, solvents, temperatures, and bases to achieve high yields and enantiomeric excess.
| Synthetic Method | Key Reactants | Optimization Strategies | Potential Advantages |
| Strecker Synthesis | Ketone, NH₃/NH₄Cl, CN⁻ | Control of pH, temperature, and reactant concentration. | One-pot reaction, versatile. |
| Bucherer-Bergs Reaction | Ketone, (NH₄)₂CO₃, CN⁻ | Microwave assistance, use of co-solvents (e.g., 50% alcohol). researchgate.net | Good yields for ketones, forms stable hydantoin intermediate. researchgate.net |
| Asymmetric Phase-Transfer Catalysis | Glycine Schiff base, alkyl halide, chiral catalyst | Screening of catalyst, solvent, temperature, and base. | High enantioselectivity for chiral derivatives. |
Derivatization Strategies for Functional Group Modification of this compound
The presence of both a primary amino group and a carboxylic acid group in this compound allows for a wide array of derivatization strategies to explore its potential in various applications.
Amide and Ester Formation
The carboxylic acid functionality can be readily converted to esters through Fischer esterification, reacting the amino acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester.
Amide bond formation at the amino group is a cornerstone of peptide chemistry and is achieved by coupling the amino acid with a carboxylic acid. This transformation requires the use of a coupling reagent to activate the carboxyl group of the coupling partner. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and improve efficiency. More modern and efficient coupling reagents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate), which are known for their high coupling efficiency, even with sterically hindered amino acids. luxembourg-bio.com
Introduction of Heterocyclic Moieties
The primary amino group of this compound serves as a versatile handle for the synthesis of various heterocyclic derivatives . For example, condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered heterocycles, respectively.
Another common strategy involves the reaction of the amino group with isothiocyanates to form thiourea (B124793) derivatives. These thioureas can then be cyclized with various reagents to generate a range of sulfur- and nitrogen-containing heterocycles, such as thiazoles. mdpi.com The synthesis of such derivatives can significantly alter the biological and physicochemical properties of the parent amino acid.
Sulfonamide Derivatives
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The primary amino group of this compound can be readily converted into a sulfonamide by reaction with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov This reaction is generally robust and high-yielding. A wide variety of sulfonyl chlorides are commercially available, allowing for the synthesis of a diverse library of sulfonamide derivatives for structure-activity relationship studies.
| Derivative | Reagent/Method | Key Functional Group Formed |
| Amide | Carboxylic acid + Coupling reagent (e.g., HATU, PyBOP) | Amide (-CONH-) |
| Ester | Alcohol + Acid catalyst (Fischer Esterification) | Ester (-COO-) |
| Thiourea | Isothiocyanate | Thiourea (-NHCSNH-) |
| Sulfonamide | Sulfonyl chloride + Base | Sulfonamide (-SO₂NH-) |
Advanced Spectroscopic and Stereochemical Elucidation of 2 Amino 2 4 Methylphenyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-amino-2-(4-methylphenyl)butanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond correlations between nuclei.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. For the target molecule, the most informative correlation would be between the methylene (B1212753) protons (H-3) and the methyl protons (H-4) of the ethyl group. This would appear as a cross-peak, confirming the presence of the CH₂-CH₃ spin system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is essential for assigning the carbon resonances. For instance, the aromatic protons on the p-tolyl ring would show correlations to their respective aromatic carbons, and the ethyl group protons (H-3 and H-4) would correlate with their corresponding carbon signals (C-3 and C-4).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the ethyl protons (H-3, H-4) to the quaternary chiral carbon (C-2).
Correlations from the aromatic protons to the quaternary aromatic carbon (C-1') and the chiral center (C-2).
Correlations from the p-tolyl methyl protons to the aromatic carbons C-4' and C-3'/C-5'.
Correlation from the amino protons to the chiral carbon (C-2).
These 2D NMR techniques, when used in concert, allow for the unambiguous assignment of all proton and carbon signals, confirming the fundamental covalent framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) Note: This data is hypothetical and based on typical values for similar structures.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 (COOH) | 178.5 | 10-12 (br s) | br s | C-2, C-1' |
| 2 (Cα) | 65.0 | - | - | - |
| 3 (CH₂) | 35.0 | 2.10 | q | C-1, C-2, C-4 |
| 4 (CH₃) | 8.5 | 0.95 | t | C-2, C-3 |
| 1' (Ar-C) | 138.0 | - | - | - |
| 2', 6' (Ar-CH) | 129.5 | 7.25 | d | C-4', C-1', C-2 |
| 3', 5' (Ar-CH) | 126.0 | 7.15 | d | C-1', C-4', C-7' |
| 4' (Ar-C) | 139.0 | - | - | - |
| 7' (Ar-CH₃) | 21.0 | 2.35 | s | C-3', C-4', C-5' |
While COSY, HSQC, and HMBC establish connectivity, Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining the molecule's three-dimensional conformation. These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.
For this compound, key spatial relationships that could be investigated include:
Conformation around the C2-C1' bond: NOE/ROE correlations between the protons of the ethyl group (H-3) and the ortho-protons (H-2'/H-6') of the p-tolyl ring would indicate the preferred rotational conformation (rotamer) around the bond connecting the chiral center to the aromatic ring.
Chiroptical Spectroscopy for Absolute Configuration Determination
Since this compound possesses a stereocenter at the C-2 position, it exists as a pair of enantiomers ((R) and (S)). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of a specific enantiomer.
Electronic Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in a chiral molecule. In this compound, the p-tolyl group is the primary chromophore that gives rise to signals in the near-UV region (around 250-300 nm). The sign and intensity of the CD signals (Cotton effects) are highly sensitive to the spatial arrangement of atoms around the chromophore.
To determine the absolute configuration, the experimental CD spectrum of one enantiomer is compared to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry.
Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a more detailed fingerprint of the molecule's stereochemistry, as it probes the chirality of its vibrational modes. The VCD spectrum typically contains numerous positive and negative bands throughout the mid-IR region (e.g., 900-2000 cm⁻¹).
Similar to CD, the absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectra for the (R) and (S) enantiomers. The complexity and richness of VCD spectra often provide a highly confident assignment of the absolute configuration, even for molecules with a single stereocenter. For this compound, characteristic VCD signals would arise from the stretching and bending modes of the carboxylic acid, amino, and ethyl groups, all influenced by the chiral environment.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₁₁H₁₅NO₂ for the neutral molecule).
When subjected to techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), the protonated molecule [M+H]⁺ undergoes characteristic fragmentation. Analyzing this fragmentation pattern provides further structural confirmation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: This data is hypothetical and based on established fragmentation patterns of α-amino acids.
| m/z Value (Predicted) | Ion Structure | Description of Loss |
|---|---|---|
| 194.1125 | [C₁₁H₁₆NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 148.1172 | [C₁₁H₁₄N]⁺ | Loss of H₂O and CO (decarboxylation) |
| 165.0965 | [C₁₀H₁₃O]⁺ | Loss of NH₃ |
| 119.0855 | [C₉H₁₁]⁺ | Loss of COOH and NH₂ |
| 105.0699 | [C₈H₉]⁺ | Benzylic cleavage, loss of the butanoic acid moiety |
Key fragmentation pathways for protonated this compound would include:
Loss of water and carbon monoxide: A common pathway for α-amino acids, leading to the formation of an iminium ion.
Loss of the carboxyl group: Cleavage of the C1-C2 bond to lose COOH (45 Da).
Cleavage of the ethyl group: Loss of an ethyl radical (29 Da) from the chiral center.
Benzylic cleavage: Fission of the C2-C1' bond is highly favorable due to the stability of the resulting benzylic/tropylium cation (m/z 91). This would likely be a prominent peak in the spectrum.
The combination of the accurate mass of the molecular ion and the logical fragmentation pattern provides definitive evidence for the proposed structure of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 4 Methylphenyl Butanoic Acid
Reactivity of the α-Amino Group
The α-amino group is a primary site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.
Nucleophilic Reactions and Coupling Processes
The lone pair of electrons on the nitrogen atom of an α-amino acid typically allows it to act as a potent nucleophile. In nucleophilic acyl substitution reactions, for example, the amino group can attack acyl halides, anhydrides, or esters to form new amide bonds. libretexts.orgmasterorganicchemistry.com Such reactions are fundamental in peptide synthesis and other C-N bond-forming processes. ontosight.ai
However, no specific studies detailing the participation of 2-amino-2-(4-methylphenyl)butanoic acid in these nucleophilic or coupling reactions were found. General knowledge suggests it would react with suitable electrophiles, but reaction kinetics, yields, and specific conditions remain uncharacterized.
Formation of Schiff Bases and Related Compounds
The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. sciencepublishinggroup.com This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Amino acid-based Schiff bases are of interest for their coordination chemistry and biological applications. mdpi.com
While the synthesis of Schiff bases from related amines like p-toluidine (B81030) (4-methylaniline) is well-documented, demonstrating the reactivity of the 4-methylphenylamino moiety, no literature specifically describes the condensation of this compound with a carbonyl compound. researchgate.netresearchgate.netjocpr.com
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is another key functional center, capable of undergoing a range of reactions, most notably those involving the carbonyl carbon and the acidic proton.
Esterification and Amidation Reactions
Carboxylic acids are readily converted into esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. Similarly, they can be converted to amides by reaction with an amine, often requiring activation of the carboxylic acid with a coupling agent to facilitate the reaction. mdpi.com
Although the synthesis of ester and amide derivatives of various butanoic acid compounds has been reported, specific examples detailing the esterification or amidation of this compound are not available. mdpi.comontosight.ai The general principles of these reactions are well-established, but their application to this particular substrate has not been documented.
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a significant reaction for many amino acids. For α-amino acids, this process can be achieved through various methods, including thermal or oxidative pathways, often leading to the corresponding amine. researchgate.netorganic-chemistry.org The stability of the resulting carbanion intermediate is a key factor in the reaction's feasibility. masterorganicchemistry.com Recent developments have explored photoredox catalysis as a mild method for amino acid decarboxylation. mdpi.com
Despite the extensive research into decarboxylation methods for amino acids, no studies were identified that specifically investigate the decarboxylation pathways of this compound.
Reactions Involving the Aromatic Ring System
The 4-methylphenyl (p-tolyl) group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The alkyl (methyl) and amino acid substituents are activating groups and will direct incoming electrophiles to the ortho and para positions relative to their own positions on the ring. masterorganicchemistry.com
Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The mechanism involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
However, the scientific literature lacks specific examples of electrophilic aromatic substitution reactions performed on this compound. The directing effects of the existing substituents can be predicted, but experimental verification and data on regioselectivity or reaction rates are currently unavailable.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound, the p-tolyl group, is expected to be susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group due to hyperconjugation and weak inductive effects. The amino acid substituent at the alpha-carbon is sterically bulky and its electronic influence on the ring is mediated through the sigma bond, making it a deactivating group. However, the directing and activating influence of the methyl group would be more pronounced.
Typical electrophilic aromatic substitution reactions would include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. In the case of this compound, the incoming electrophile would be directed to the positions ortho to the methyl group (positions 3 and 5 on the phenyl ring).
A search of scientific databases for specific studies on the electrophilic aromatic substitution of this compound did not yield any experimental data or theoretical calculations. Such studies would be necessary to determine the precise reaction conditions, regioselectivity, and the impact of the α-amino acid side chain on the reactivity of the aromatic ring.
Redox Chemistry of the Aromatic Moiety
The aromatic moiety of this compound can theoretically undergo oxidation. The methyl group attached to the phenyl ring is a potential site for oxidation to a carboxylic acid under strong oxidizing conditions. However, the presence of the amino acid functionality could lead to complex reaction pathways and potential degradation of the molecule.
The redox potential of the 4-methylphenyl group in this specific molecule has not been reported in the literature. Electrochemical studies, such as cyclic voltammetry, would be required to determine the oxidation and reduction potentials and to investigate the stability of the resulting radical cations or anions. Without such experimental data, any discussion on the redox chemistry of the aromatic moiety remains speculative.
Kinetic and Mechanistic Studies of this compound Transformations
While general mechanisms for reactions of amino acids and substituted benzenes are well-documented, their specific application to this compound, including the determination of rate constants, activation energies, and the identification of intermediates, requires dedicated experimental investigation. The absence of such studies in the public domain prevents a detailed discussion on the kinetics and mechanisms of its transformations.
Theoretical and Computational Chemistry Studies of 2 Amino 2 4 Methylphenyl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics and chemical reactivity of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing a foundation for understanding its properties.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. For 2-amino-2-(4-methylphenyl)butanoic acid, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group and the lone pair of the amino group, reflecting its electron-donating capacity. The LUMO is anticipated to be centered on the carboxyl group, which can act as an electron acceptor.
A hypothetical FMO analysis for the molecule, calculated using DFT at the B3LYP/6-311++G(d,p) level, would yield data similar to that presented below.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
From these energies, other quantum chemical descriptors can be calculated to further predict reactivity.
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 5.85 | -EHOMO |
| Electron Affinity (A) | 0.95 | -ELUMO |
| Chemical Hardness (η) | 2.45 | (I - A) / 2 |
| Chemical Potential (µ) | -3.40 | -(I + A) / 2 |
| Electrophilicity Index (ω) | 2.35 | µ² / (2η) |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
The analysis involves examining the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). The energetic significance of these interactions is evaluated using second-order perturbation theory. A larger stabilization energy, E(2), indicates a more significant delocalization and a stronger interaction.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ* (C-C) | 4.15 |
| LP (O1) | σ* (C-O2) | 15.20 |
| σ (C-H)phenyl | π* (C=C)phenyl | 3.50 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent neutral or near-zero potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxyl group, making them primary sites for interaction with electrophiles. The regions around the hydrogen atoms of the amino group and the carboxylic hydroxyl group would exhibit the most positive potential (blue), identifying them as sites for nucleophilic attack. The aromatic ring and alkyl chains would show regions of intermediate potential.
Conformational Analysis and Molecular Dynamics Simulations
The biological function and chemical reactivity of a molecule are heavily dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms. For a flexible molecule like this compound, rotations around its single bonds can lead to numerous possible conformers. Computational methods can systematically explore this potential energy surface to locate the global and local energy minima.
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the system over time. biointerfaceresearch.com By solving Newton's equations of motion for the molecule, MD simulations provide a dynamic picture of its conformational flexibility, structural stability, and interactions with its environment (e.g., a solvent). Key metrics such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are monitored throughout the simulation to assess structural changes and stability. Such simulations would reveal how the phenyl ring, butanoic acid chain, and amino group orient themselves and fluctuate under physiological conditions.
Prediction of Spectroscopic Properties from First Principles
Computational quantum chemistry can accurately predict various spectroscopic properties, providing a powerful tool for interpreting and verifying experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, theoretical vibrational spectra (Infrared and Raman) can be generated. The calculated frequencies and intensities can then be compared to experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical prediction of ¹H and ¹³C NMR spectra helps in the assignment of experimental signals and can provide detailed insight into the electronic environment of each nucleus within the molecule.
| Spectroscopic Mode | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1725 | 1720 | C=O stretch (carboxyl) |
| IR Frequency (cm⁻¹) | 3350 | 3345 | N-H stretch (amino) |
| ¹³C Chemical Shift (ppm) | 178.5 | 178.2 | C=O (carboxyl carbon) |
| ¹H Chemical Shift (ppm) | 7.20 | 7.18 | Aromatic protons |
Computational Docking Studies for Molecular Interactions (Excluding Clinical Outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the non-covalent interactions that govern molecular recognition. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them based on their binding affinity.
A docking study of this compound with a hypothetical protein target would provide detailed insights into its potential binding mode. The results would highlight key intermolecular interactions, such as:
Hydrogen Bonds: Formed between the amino and carboxyl groups of the ligand and polar residues in the receptor.
Hydrophobic Interactions: Involving the 4-methylphenyl group and the alkyl chain of the ligand with nonpolar pockets in the receptor.
Electrostatic Interactions: Between charged groups on the ligand (e.g., protonated amine, deprotonated carboxylate) and charged residues in the binding site.
This analysis reveals the structural basis for molecular interaction and can identify the specific functional groups responsible for binding, independent of any clinical or physiological outcome.
Applications of 2 Amino 2 4 Methylphenyl Butanoic Acid in Advanced Chemical Sciences
As a Chiral Building Block in Complex Molecule Synthesis
The enantiopure forms of 2-amino-2-(4-methylphenyl)butanoic acid serve as versatile chiral building blocks in asymmetric synthesis. The presence of a chiral quaternary center makes it an attractive starting material for the synthesis of complex molecules with defined stereochemistry. The tolyl group offers a site for further functionalization, while the amino and carboxylic acid moieties provide handles for peptide coupling and other transformations.
Synthesis of Bioactive Compound Precursors
While specific examples detailing the use of this compound in the synthesis of named bioactive compound precursors are not extensively documented in publicly available literature, the principles of using α,α-disubstituted amino acids as precursors are well-established. These amino acids are known to be key components in the synthesis of various biologically active molecules, including pharmaceuticals and natural product analogues. The incorporation of a constrained amino acid like this compound can lead to precursors with enhanced metabolic stability and specific conformational preferences, which are crucial for their biological activity.
The general strategy involves utilizing the amino and carboxyl groups for chain elongation or cyclization, while the tolyl group can be part of a larger pharmacophore or a scaffold for further chemical modifications. The synthetic utility of amino acids as precursors is a cornerstone of modern organic and medicinal chemistry.
Incorporation into Peptidomimetics and Oligomer Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against proteolytic degradation and better oral bioavailability. The incorporation of non-proteinogenic amino acids like this compound is a key strategy in the design of peptidomimetics.
The α,α-disubstitution pattern of this amino acid introduces significant conformational constraints into a peptide backbone. This rigidity can help to lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. The tolyl group can also participate in crucial hydrophobic or aromatic interactions within the binding pocket of a receptor or enzyme. The design and synthesis of peptidomimetics is a vibrant area of research aimed at developing new therapeutic agents.
Utility in Medicinal Chemistry Lead Optimization (Focused on Chemical Design and Synthesis)
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological and pharmacokinetic properties, ultimately leading to a clinical candidate. The introduction of structural motifs like this compound can be a powerful tool in this process.
Development of Novel Analytical Methods for Research Purity and Enantiomeric Excess
The synthesis of enantiopure compounds necessitates the availability of reliable analytical methods to determine their purity and enantiomeric excess (ee). The development of such methods for chiral molecules like this compound is a crucial aspect of chemical research.
Chiral Chromatography (HPLC, GC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the enantiomers of chiral compounds. The development of a successful chiral separation method for this compound would typically involve screening a variety of chiral stationary phases (CSPs) and mobile phase compositions.
Commonly used CSPs for the separation of amino acid enantiomers include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), and cyclodextrins. The mobile phase composition, including the type of organic modifier, buffer, and additives, is optimized to achieve baseline separation of the enantiomers. For GC analysis, derivatization of the amino acid is often required to increase its volatility.
Below is an illustrative data table showcasing typical parameters that are optimized during chiral HPLC method development for amino acids.
| Parameter | Typical Range/Options | Purpose |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H), Macrocyclic glycopeptide-based (e.g., Chirobiotic T), Pirkle-type | To provide a chiral environment for differential interaction with enantiomers. |
| Mobile Phase Mode | Normal Phase, Reversed-Phase, Polar Organic | To influence the retention and selectivity of the separation. |
| Organic Modifier | Hexane/Isopropanol, Acetonitrile (B52724)/Methanol, Water/Methanol with additives | To control the elution strength and modulate chiral recognition. |
| Flow Rate | 0.5 - 2.0 mL/min | To optimize analysis time and resolution. |
| Column Temperature | 10 - 40 °C | To affect the thermodynamics of the chiral recognition process. |
| Detector | UV/Vis, Mass Spectrometry (MS) | To detect and quantify the separated enantiomers. |
Advanced Spectroscopic Quantification in Research Samples
Beyond chromatographic methods, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the enantiomeric excess of chiral compounds in research samples.
One common NMR-based approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents react with or form diastereomeric complexes with the enantiomers of the analyte, resulting in distinct signals in the NMR spectrum (typically ¹H or ³¹P NMR) for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Recent advancements have also explored the use of achiral resolving agents that can induce chemical shift non-equivalence in the NMR spectra of enantiomers. This method avoids the formation of diastereomers and can offer a linear response between the observed chemical shift difference and the enantiomeric excess. These spectroscopic methods are crucial for the rapid and accurate assessment of enantiopurity in asymmetric synthesis and other areas of stereoselective chemistry.
Potential in Materials Science Research (e.g., Nonlinear Optical Materials)
The exploration of organic molecules for applications in nonlinear optics (NLO) has identified amino acids as a promising class of materials. Their inherent chirality and zwitterionic nature often promote the formation of non-centrosymmetric crystal structures, which is a fundamental requirement for observing second-order NLO phenomena such as second-harmonic generation (SHG). documentsdelivered.comsphinxsai.comnih.gov Within this class, aromatic amino acids are of particular interest because the aromatic rings act as efficient chromophores, contributing significantly to the material's nonlinear optical response. nih.govspiedigitallibrary.orgacs.org
This compound, as a synthetic aromatic amino acid, possesses the key structural features that suggest its potential as a valuable candidate in materials science, particularly for the development of NLO materials. The molecule's potential is rooted in the combination of its chiral α-carbon center and the electronic properties of the 4-methylphenyl (tolyl) group. This aromatic side chain is analogous to the phenyl group in phenylalanine or the phenol (B47542) group in tyrosine, which have been subjects of both theoretical and experimental NLO studies. nih.govacs.orgoptica.org These studies have shown that the π-electron system of the aromatic ring is the primary source of molecular polarizability and hyperpolarizability, which are the microscopic origins of the macroscopic NLO effect. acs.org
The non-centrosymmetric arrangement of molecules in a crystal lattice is crucial for achieving a non-zero second-order susceptibility (χ⁽²⁾). Optically active amino acids are known to crystallize in non-centrosymmetric space groups, making them efficient second-harmonic generators. nih.gov The chiral nature of this compound is therefore a critical attribute, predisposing it toward the necessary crystal symmetry for SHG applications.
While direct experimental NLO data for this compound is not extensively reported in the literature, research on closely related compounds provides insight into the potential performance of this material. For instance, studies on organic salts combining amino acids with aromatic sulfonic acids, which also feature a tolyl group, have demonstrated significant NLO properties. An example is the organic crystal 2-amino-3-propanoic 4-methylbenzenesulfonate (B104242) (2A3PMS), which has been characterized for its third-order NLO properties using the Z-scan technique. researchgate.net The findings from this related compound underscore the potential of combining the tolyl moiety with an amino acid framework to create functional NLO materials. researchgate.net
The research findings for 2A3PMS reveal its suitability for applications such as optical limiting. researchgate.net The key NLO parameters determined for this compound are presented below, offering a quantitative perspective on the properties that could be anticipated from novel materials based on the this compound structure.
Interactive Data Table: Third-Order NLO Properties of a Related Compound (2A3PMS)
| NLO Parameter | Symbol | Measured Value | Unit |
| Nonlinear Absorption Coefficient | β | 2.14 x 10⁻⁴ | cm/W |
| Nonlinear Refractive Index | n₂ | 6.82 x 10⁻⁹ | cm²/W |
| Third-Order NLO Susceptibility | χ⁽³⁾ | 4.15 x 10⁻⁶ | esu |
This data is for the related compound 2-amino-3-propanoic 4-methylbenzenesulfonate (2A3PMS) and is presented to illustrate the potential NLO properties of this class of materials. researchgate.net
Further research into this compound could involve synthesizing high-quality single crystals and subjecting them to similar characterization techniques. Such studies would focus on determining its crystal structure to confirm a non-centrosymmetric space group and measuring its second- and third-order NLO coefficients. The results would definitively position this compound within the landscape of organic NLO materials and could pave the way for its use in advanced photonic and optoelectronic devices.
Future Research Directions and Unexplored Avenues for 2 Amino 2 4 Methylphenyl Butanoic Acid
Exploration of Novel Asymmetric Synthetic Methodologies
The primary challenge in the synthesis of 2-amino-2-(4-methylphenyl)butanoic acid lies in the stereocontrolled construction of its quaternary α-carbon. While methods for the synthesis of α,α-disubstituted amino acids exist, the specific combination of a p-tolyl and an ethyl group warrants the exploration of novel and optimized asymmetric strategies. Future research should focus on the development of highly efficient and enantioselective routes that are amenable to scale-up and diversification.
Promising avenues for investigation include:
Advanced Chiral Phase-Transfer Catalysis: This technique has proven effective for the asymmetric alkylation of glycine (B1666218) derivatives. Future work could focus on designing new phase-transfer catalysts with enhanced steric and electronic properties specifically tailored to accommodate the p-tolyl group and facilitate the subsequent ethylation with high facial selectivity. The use of Cinchona alkaloid-derived catalysts or Maruoka's C2-symmetric catalysts could be a starting point for optimization.
Asymmetric Strecker Synthesis: The Strecker synthesis is a classic method for amino acid production. Developing a catalytic, asymmetric variant for the corresponding ketone precursor, 1-(4-methylphenyl)propan-1-one, would be a direct and atom-economical approach. Research into novel chiral cyanide sources or chiral catalysts, such as those based on salen complexes or chiral thioureas, that can effectively control the stereochemistry of the cyanide addition to the sterically hindered ketimine intermediate is a critical area for exploration.
Organocatalytic and Biocatalytic Approaches: The use of small organic molecules or enzymes as catalysts offers a green and often highly selective alternative to metal-based catalysis. Investigating proline-catalyzed α-amination of carbonyl compounds or employing engineered transaminases for the asymmetric amination of the corresponding α-keto acid could provide elegant and efficient synthetic routes. Biocatalytic methods, in particular, hold the potential for exceptional enantioselectivity.
Table 1: Potential Asymmetric Synthetic Methodologies for this compound
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Chiral Phase-Transfer Catalysis | Use of chiral quaternary ammonium (B1175870) salts to control the stereoselective alkylation of a glycine enolate equivalent. | High enantioselectivities, operational simplicity, and scalability. |
| Asymmetric Strecker Synthesis | Catalytic asymmetric addition of a cyanide source to a ketimine derived from 1-(4-methylphenyl)propan-1-one. | Atom-economical, direct formation of the α-amino nitrile precursor. |
| Organocatalysis | Employment of small chiral organic molecules (e.g., proline derivatives) to catalyze the asymmetric amination of a suitable carbonyl precursor. | Metal-free, environmentally benign, and often high enantioselectivity. |
| Biocatalysis | Utilization of enzymes, such as engineered transaminases, for the stereoselective synthesis of the amino acid from its corresponding α-keto acid. | Exceptional enantioselectivity, mild reaction conditions, and green chemistry principles. |
Investigation of Unconventional Reactivity Profiles
The sterically hindered nature of this compound, coupled with the presence of an aromatic ring, suggests that it may exhibit unconventional reactivity under specific conditions. Moving beyond standard peptide coupling and functional group transformations, future research could uncover novel and synthetically useful reactions.
Key areas for exploration include:
Photoredox-Mediated Decarboxylative Functionalization: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from carboxylic acids. Investigating the decarboxylative arylation, vinylation, or alkynylation of this compound could provide access to a wide range of novel benzylic amine derivatives. The stability of the resulting α-amino radical and the influence of the p-tolyl group on the reaction efficiency and selectivity would be of fundamental interest.
Chemoenzymatic Derivatization: The combination of chemical and enzymatic transformations can lead to highly efficient and selective synthetic pathways. For instance, the carboxylic acid could be chemoenzymatically reduced to the corresponding amino alcohol, which could then serve as a chiral building block for the synthesis of complex molecules. Furthermore, enzymes could be used to selectively modify the aromatic ring or the ethyl group.
Biocatalytic Dearomatization: Recent advances in biocatalysis have enabled the dearomatization of aromatic compounds. Exploring the potential of enzymes to catalyze the dearomatization of the p-tolyl ring in this compound would open up avenues to novel, three-dimensional molecular scaffolds with potential applications in medicinal chemistry.
Computational Design of Novel Derivatives with Enhanced Research Utility
Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with tailored properties. By leveraging in silico methods, researchers can predict the biological activity, pharmacokinetic properties, and conformational preferences of virtual compounds, thereby prioritizing synthetic efforts.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: By generating a virtual library of derivatives with modifications to the aromatic ring, the ethyl group, and the amino and carboxyl termini, QSAR models can be developed to correlate structural features with specific biological activities. Pharmacophore modeling can identify the key structural motifs responsible for potential interactions with biological targets.
Molecular Docking and Virtual Screening: If a specific biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can guide the design of more potent inhibitors or modulators. Virtual screening of large compound libraries against a target's binding site could also identify novel scaffolds based on this amino acid.
Prediction of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates are crucial for their success. In silico tools can be employed to predict the ADME profile of novel derivatives, allowing for the early identification of compounds with favorable pharmacokinetic properties.
Molecular Dynamics Simulations: Incorporating this compound into peptides and subjecting them to molecular dynamics simulations can provide insights into how this sterically demanding, chiral amino acid influences peptide conformation and stability. This is particularly relevant for the design of peptidomimetics with constrained secondary structures.
Table 2: Computational Approaches for the Design of Novel Derivatives
| Computational Method | Application | Potential Outcome |
|---|---|---|
| QSAR and Pharmacophore Modeling | Correlate structural features with biological activity. | Design of derivatives with enhanced potency and selectivity. |
| Molecular Docking and Virtual Screening | Predict binding modes and affinities to biological targets. | Identification of potential enzyme inhibitors or receptor ligands. |
| ADME Prediction | In silico evaluation of pharmacokinetic properties. | Prioritization of derivatives with favorable drug-like properties. |
| Molecular Dynamics Simulations | Study the conformational impact on peptides. | Design of peptidomimetics with controlled secondary structures. |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (Mechanism-focused)
The unique structural features of this compound make it an intriguing tool for probing biological systems at the molecular level. Interdisciplinary research at the nexus of synthetic chemistry and chemical biology can leverage this compound to gain a deeper understanding of enzymatic mechanisms and protein structure-function relationships.
Promising research avenues include:
Mechanism-Based Enzyme Inhibitors: The quaternary α-carbon and the aryl group could be exploited in the design of mechanism-based inhibitors for enzymes that process aromatic amino acids. The steric bulk may interfere with catalytic turnover, while the aromatic ring could be functionalized with reactive groups to covalently modify the active site.
Probes for Enzyme Stereochemistry: Incorporating this chiral amino acid into peptide substrates can be used to probe the stereochemical preferences of proteases and other peptide-modifying enzymes. The fixed stereochemistry at the quaternary center can provide valuable information about the spatial constraints of the enzyme's active site.
Trapping Enzymatic Intermediates: By modifying the carboxylate or amino group with functionalities that can react with enzymatic intermediates, derivatives of this compound could be used as chemical tools to trap and characterize transient species in catalytic cycles, providing valuable mechanistic insights.
Q & A
Q. What are the key physicochemical properties of 2-amino-2-(4-methylphenyl)butanoic acid, and how do they influence experimental design?
The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experiments. Key parameters include:
- LogP : ~2.17 (indicative of moderate lipophilicity, suggesting membrane permeability) .
- PSA (Polar Surface Area) : ~63.32 Ų (reflects hydrogen-bonding capacity, impacting bioavailability) .
- Boiling Point : ~310°C (dictates purification methods like vacuum distillation) .
- Density : 1.243 g/cm³ (relevant for solvent selection in crystallization).
These properties guide solvent choice (e.g., DMSO for solubility challenges), chromatographic purification (HPLC vs. flash chromatography), and storage conditions (e.g., desiccation to prevent hygroscopic degradation).
Q. How can researchers synthesize this compound with high purity?
Synthesis typically involves:
Multi-step organic synthesis : Start with 4-methylbenzaldehyde, followed by Strecker amino acid synthesis or catalytic asymmetric hydrogenation for enantiomeric control .
Purification : Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to isolate the compound. Purity can exceed 95% with optimized gradient elution .
Characterization : Validate via H/C NMR (e.g., δ 7.2 ppm for aromatic protons) and HRMS (expected [M+H]⁺: ~208.12) .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
Analog studies reveal critical SAR insights:
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to target enzymes?
- Docking Workflow :
- Protein Preparation : Use AutoDock Vina to prepare collagenase (PDB: 1CGL) by removing water and adding polar hydrogens.
- Ligand Optimization : Generate 3D conformers of the compound with Open Babel, followed by DFT optimization (B3LYP/6-31G*).
- Binding Analysis : Identify hydrogen bonds (e.g., with Gln215) and π–π interactions (e.g., Tyr201) to calculate Gibbs free energy (ΔG ≈ -6.5 kcal/mol) .
- Validation : Compare with experimental IC50 values from fluorescence-based assays.
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Contradictions often arise from pharmacokinetic (PK) factors:
- In vitro-in vivo correlation (IVIVC) : Measure metabolic stability using liver microsomes (e.g., t½ < 30 mins suggests rapid clearance).
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Data Normalization : Use AUC (Area Under Curve) to compare dose-adjusted bioactivity across studies .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers.
- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation, achieving >98% ee .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with L-tartaric acid to isolate the desired (S)-enantiomer .
Q. How does substituent position (e.g., methyl vs. fluorine on the phenyl ring) impact metabolic stability?
- CYP450 Metabolism : Fluorine at the para position reduces CYP2D6-mediated oxidation (t½ increased from 2.1 to 4.3 hrs) due to steric and electronic effects .
- Methyl Group Impact : Enhances metabolic stability by ~20% compared to unsubstituted analogs but may increase plasma protein binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
